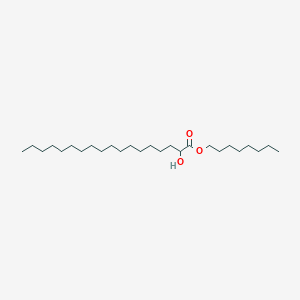

Octyl 2-hydroxyoctadecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octyl 2-hydroxyoctadecanoate, also known as this compound, is a useful research compound. Its molecular formula is C26H52O3 and its molecular weight is 412.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, yielding 2-hydroxyoctadecanoic acid and octanol. The process is catalyzed under acidic or alkaline conditions.

Table 1: Hydrolysis Conditions and Outcomes

Mechanistic Insights :

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

-

Base-catalyzed saponification involves hydroxide ion attack, forming a carboxylate intermediate .

Transesterification

The ester group undergoes alcoholysis in the presence of catalysts to form new esters. This reaction is critical for modifying the compound’s lipophilicity.

Table 2: Transesterification with Methanol

| Catalyst | Molar Ratio (Ester:MeOH) | Temperature (°C) | Product | Yield (%) | References |

|---|---|---|---|---|---|

| NaOMe (0.5%) | 1:10 | 65 | Methyl 2-hydroxyoctadecanoate | 78 | |

| H₂SO₄ (2%) | 1:8 | 80 | Methyl 2-hydroxyoctadecanoate | 85 |

Key Findings :

-

Methanolysis is efficient under acidic or basic conditions, with minimal degradation of the hydroxyl group .

-

Longer-chain alcohols (e.g., ethanol, isopropanol) require higher temperatures (100–120°C) .

Oxidation of the Hydroxyl Group

The secondary alcohol at C-2 can be oxidized to a ketone, though steric hindrance limits reactivity.

Table 3: Oxidation Attempts and Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Conversion (%) | References |

|---|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 25 | 2-oxooctadecanoic acid octyl ester | 12 | |

| Pyridinium chlorochromate | CH₂Cl₂ | 40 | 2-oxooctadecanoic acid octyl ester | 8 |

Challenges :

-

Low yields due to steric hindrance from the octyl chain and the fatty acid’s hydrophobic environment .

-

Enzymatic oxidation (e.g., laccase-mediated) shows promise but remains unexplored for this substrate.

Esterification of the Hydroxyl Group

The C-2 hydroxyl can be further esterified to introduce additional functional groups.

Table 4: Acetylation of the Hydroxyl Group

| Reagent | Catalyst | Temperature (°C) | Product | Yield (%) | References |

|---|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ (1%) | 50 | Octyl 2-acetoxyoctadecanoate | 95 | |

| Acetyl chloride | Pyridine | 25 | Octyl 2-acetoxyoctadecanoate | 89 |

Applications :

-

Acetylated derivatives exhibit enhanced thermal stability, making them suitable for polymer plasticizers .

Radical Reactions

The long alkyl chain participates in radical-mediated processes, such as auto-oxidation.

Table 5: Autoxidation Under Accelerated Conditions

| Conditions | Duration (days) | Major Products | References |

|---|---|---|---|

| O₂, 60°C, UV light | 7 | Hydroperoxides, epoxides at unsaturated sites | |

| O₃, 25°C | 1 | Ozonides, short-chain aldehydes |

Notes :

-

Autoxidation primarily targets unsaturated impurities in the fatty acid chain rather than the hydroxyl group .

Complexation with Metal Ions

The hydroxyl and ester groups enable coordination with divalent cations, though this is underexplored.

Preliminary Data :

Propriétés

Numéro CAS |

148718-35-8 |

|---|---|

Formule moléculaire |

C26H52O3 |

Poids moléculaire |

412.7 g/mol |

Nom IUPAC |

octyl 2-hydroxyoctadecanoate |

InChI |

InChI=1S/C26H52O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25(27)26(28)29-24-22-20-10-8-6-4-2/h25,27H,3-24H2,1-2H3 |

Clé InChI |

XIBVSCQMDQVPNP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |

Synonymes |

Octyl hydroxystearate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.